2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester
CAS No.: 332099-01-1
Cat. No.: VC3796726
Molecular Formula: C9H8ClNO2S
Molecular Weight: 229.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332099-01-1 |
|---|---|
| Molecular Formula | C9H8ClNO2S |
| Molecular Weight | 229.68 g/mol |
| IUPAC Name | ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate |
| Standard InChI | InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3 |
| Standard InChI Key | IQXHZVYDWBMTFS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl |
Introduction
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester is a heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features a fused thieno-pyrrole system with a chlorine substituent and an ethyl ester functional group, making it a versatile intermediate for chemical synthesis and potential bioactive molecule.
Synthesis
The synthesis of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester typically involves multi-step reactions starting from commercially available precursors. One common method includes:
-
Formation of the thieno-pyrrole core via cyclization reactions.
-
Introduction of the chlorine atom through electrophilic substitution.
-
Esterification of the carboxylic acid group to yield the ethyl ester derivative.
This synthetic pathway allows for modifications in the functional groups, enabling researchers to explore derivatives with enhanced properties.
Applications
The compound has potential applications in various fields:
-
Pharmaceutical Research: The thieno-pyrrole scaffold is known for its bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Chemical Intermediates: It serves as a precursor for synthesizing more complex heterocyclic compounds.
-
Material Science: The unique electronic properties of the thieno-pyrrole system make it suitable for organic electronics.
Analytical Data
Characterization of this compound is critical for confirming its structure and purity. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR):
-
-NMR and -NMR spectra provide insights into the hydrogen and carbon environments.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups such as esters () and heteroatoms (, ).
-
-
Elemental Analysis:
-
Verifies the composition of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine.
-
Limitations and Challenges
Despite its potential, there are challenges associated with this compound:
-
Limited solubility in certain solvents can restrict its application range.
-
Stability under various conditions needs further investigation to ensure practical usability.
Future Directions
Research on 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester could focus on:
-
Exploring derivatives with improved pharmacological profiles.
-
Investigating its role in organic semiconductors for advanced materials.
-
Developing scalable and eco-friendly synthesis methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume